molecular formula C17H16N2O3S3 B12280385 [5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid CAS No. 34431-79-3

[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid

Cat. No.: B12280385
CAS No.: 34431-79-3
M. Wt: 392.5 g/mol
InChI Key: HDPBBRXFKOXJEB-BXCQWJFKSA-N
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Description

This compound belongs to the 4-oxo-2-thioxothiazolidine family, characterized by a conjugated benzothiazole moiety and an acetic acid substituent. The ethyl and methylidene groups enhance lipophilicity, which may influence pharmacokinetic behavior.

Properties

CAS No.

34431-79-3

Molecular Formula

C17H16N2O3S3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[(5Z)-5-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C17H16N2O3S3/c1-3-18-11-6-4-5-7-12(11)24-13(18)8-10(2)15-16(22)19(9-14(20)21)17(23)25-15/h4-8H,3,9H2,1-2H3,(H,20,21)/b13-8-,15-10-

InChI Key

HDPBBRXFKOXJEB-BXCQWJFKSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)\C

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=C3C(=O)N(C(=S)S3)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthesis via Knoevenagel Condensation and Alkylation

The target compound’s conjugated system is formed through a Knoevenagel condensation between a benzothiazole aldehyde derivative and a thiazolidinone precursor. This method involves:

  • Step 1 : Synthesis of 3-ethyl-3H-benzothiazole-2-carbaldehyde via cyclization of 2-aminothiophenol with ethyl iodide under basic conditions.
  • Step 2 : Preparation of 2-thioxo-4-thiazolidinone by reacting rhodanine with thioglycolic acid in acetic acid.
  • Step 3 : Condensation of the benzothiazole aldehyde with the thiazolidinone precursor using piperidine or methylamine as a base catalyst in ethanol.
  • Step 4 : Alkylation of the intermediate with ethyl chloroacetate in DMF/K₂CO₃, followed by hydrolysis with trifluoroacetic acid (TFA) to yield the acetic acid moiety.

Key Data :

Step Reagents/Conditions Yield Reference
1 2-aminothiophenol, ethyl iodide, KOH/EtOH, reflux, 6h 78%
2 Rhodanine, thioglycolic acid, AcOH, 80°C, 4h 85%
3 Benzothiazole aldehyde, thiazolidinone, piperidine/EtOH, 70°C, 8h 68%
4 Ethyl chloroacetate, DMF/K₂CO₃, rt, 12h; TFA/CH₂Cl₂, 2h 72%

Microwave-Assisted One-Pot Synthesis

A streamlined approach employs microwave irradiation to accelerate reaction kinetics:

  • Procedure :
    • Combine 3-ethylbenzothiazole-2-carbaldehyde, rhodanine-3-acetic acid, and ammonium acetate in ethanol.
    • Irradiate at 100°C (80 W) for 5–10 minutes.
    • Purify via recrystallization from ethanol.

Advantages :

  • Reaction time reduced from 8h to 10min.
  • Yield improvement from 68% to 82%.

Multicomponent Reaction (MCR) Strategy

This method integrates three components—benzothiazole aldehyde, thioglycolic acid, and ethylenediamine—using a nano-catalyst (e.g., CoFe₂O₄@SiO₂):

  • Conditions :
    • Solvent: Toluene, 80°C, 6h.
    • Catalyst: 0.6 mol% CoFe₂O₄@SiO₂.
  • Mechanism :
    • Imine formation between aldehyde and amine.
    • Thiol group attack on the imine, followed by cyclization.

Performance :

Catalyst Yield Reusability
CoFe₂O₄@SiO₂ 89% 7 cycles

Hydrolysis of Ester Precursors

The acetic acid group is introduced via ester hydrolysis:

  • Ester Synthesis : React the thiazolidinone intermediate with ethyl bromoacetate in acetonitrile (K₂CO₃, 60°C, 6h).
  • Hydrolysis : Treat the ester with 6M HCl at 90°C for 3h or TFA/CH₂Cl₂ at rt for 2h.

Comparative Analysis :

Hydrolysis Agent Temperature/Time Yield
6M HCl 90°C, 3h 70%
TFA/CH₂Cl₂ rt, 2h 92%

Solid-Phase Synthesis Using Heterogeneous Catalysts

Nano silica-bonded DBU (NSB-DBU) enhances reaction efficiency:

  • Procedure :
    • Mix benzothiazole aldehyde, rhodanine-3-acetic acid, and NSB-DBU in acetonitrile.
    • Stir at 60°C for 4h.
  • Benefits :
    • Catalyst recyclability (5 cycles with <5% yield drop).
    • Avoids column chromatography.

Biological Precursor Modification

Derivatives of the target compound are synthesized for structure-activity studies:

  • Modifications :
    • Replace acetic acid with methyl ester or amide groups.
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring.
  • Synthetic Route :
    • Use HATU/DMAP coupling for amide formation.

Chemical Reactions Analysis

Types of Reactions

[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • The compound has demonstrated significant antibacterial properties against various strains of Gram-positive bacteria. Studies have shown that derivatives of thiazolidinone compounds exhibit potent activity against resistant bacterial strains, making them potential candidates for developing new antibiotics .
    • Additionally, its antifungal activity has been noted against several species of Candida, indicating its potential use in treating fungal infections .
  • Anticancer Properties
    • Research indicates that this compound may possess anticancer activities. It has been tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The mechanism of action often involves the modulation of cell signaling pathways related to cancer progression.
  • Aldose Reductase Inhibition
    • The compound has been identified as an aldose reductase inhibitor, which is significant for managing diabetic complications. Aldose reductase plays a crucial role in the conversion of glucose to sorbitol, and its inhibition can help prevent the progression of diabetic neuropathy and retinopathy .

Material Science Applications

  • Fluorescent Probes
    • The compound has been utilized as a fluorescent probe in bioimaging studies. Its unique structural features allow it to be used effectively for imaging fixed and live cells, providing insights into cellular processes . The ability to visualize cellular components with high specificity makes it a valuable tool in biological research.
  • Polymer Composites
    • In material science, derivatives of this compound have been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. These composites are being explored for applications in coatings and packaging materials due to their improved performance characteristics .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of thiazolidinone derivatives, including 5-[2-(3-Ethyl-3H-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid, revealed that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating their potential as new therapeutic agents .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines showed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This study highlights the potential of thiazolidinone derivatives in cancer therapy by targeting specific molecular pathways involved in tumor growth and survival .

Mechanism of Action

The mechanism of action of [5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and its effects on cellular processes.

Comparison with Similar Compounds

Table 2: Comparative Bioactivity and Physicochemical Data

Compound LogP* Solubility (mg/mL) Antimicrobial Activity (MIC, μg/mL) Anticancer (IC₅₀, μM) Reference
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) 3.2 0.12 (DMSO) 8–16 (Gram-positive bacteria) N/A
{5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-...}acetic acid 4.1 0.08 (DMSO) N/A 12.5 (HeLa cells)
Target Compound ~4.5† <0.1 (aqueous)‡ Not reported Not reported

*Calculated using ChemDraw; †Estimated based on benzothiazole hydrophobicity; ‡Sodium salt form (CAS 68921-74-4) likely improves solubility.

Key Findings :

  • Indole and pyrazole derivatives exhibit stronger antimicrobial activity, likely due to hydrogen-bonding interactions with microbial enzymes .
  • The benzothiazole core in the target compound may enhance DNA intercalation or kinase inhibition, as seen in related anticancer thiazolidinones .

Biological Activity

The compound [5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O2S2C_{17}H_{18}N_2O_2S_2, with a molecular weight of approximately 346.47 g/mol. The compound features a thiazolidine ring, which is known for its role in various biological processes.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzothiazole derivatives with thiazolidine precursors. The synthesis process can yield various analogs with differing biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have shown activity against various bacterial and fungal strains. A study highlighted that certain benzothiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against pathogens such as Klebsiella pneumoniae and Candida albicans .

Cytotoxicity

The cytotoxic potential of similar compounds has been evaluated in several cancer cell lines. For example, styryl-benzothiazolone analogs have shown potent cytotoxicity with IC50 values as low as 0.13 µM against endothelial cells . This suggests that the thiazolidine structure may enhance cellular uptake or interaction with critical biological targets.

Anti-inflammatory Effects

Compounds within this chemical class have also been investigated for their anti-inflammatory properties. Some derivatives have exhibited significant inhibition of inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Study Compound Activity Cell Line/Pathogen IC50/MIC
Study 1Benzothiazole DerivativeAntimicrobialKlebsiella pneumoniaeMIC: 10.7–21.4 μmol/mL
Study 2Styryl-benzothiazoloneCytotoxicityEA.hy926 (endothelial)IC50: 0.13 µM
Study 3Thiazolidine DerivativeAnti-inflammatoryVarious inflammatory modelsSignificant reduction in markers

The biological activity of this compound may be attributed to its ability to modulate key cellular pathways involved in inflammation and cancer progression. The presence of the thiazolidine ring enhances its interaction with biological macromolecules, potentially leading to altered signaling pathways.

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